molecular formula C10H10N2O2 B13021758 1,6-Dimethylquinazoline-2,4(1H,3H)-dione

1,6-Dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B13021758
M. Wt: 190.20 g/mol
InChI Key: YPXSLDANURPVDZ-UHFFFAOYSA-N
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Description

1,6-Dimethylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with formamide, followed by cyclization to form the quinazoline ring. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. 1,6-Dimethylquinazoline-2,4(1H,3H)-dione is being explored for similar therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,6-Dimethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the methyl groups present in 1,6-Dimethylquinazoline-2,4(1H,3H)-dione.

    1,6-Dimethylquinazoline: Does not have the dione functional group.

    2,4-Dimethylquinazoline: Methyl groups are positioned differently on the quinazoline ring.

Uniqueness

This compound is unique due to the presence of both methyl groups and the dione functional group. This combination of structural features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,6-dimethylquinazoline-2,4-dione

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(13)11-10(14)12(8)2/h3-5H,1-2H3,(H,11,13,14)

InChI Key

YPXSLDANURPVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)NC2=O)C

Origin of Product

United States

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